NITD008 - 1044589-82-3

NITD008

Catalog Number: EVT-277167
CAS Number: 1044589-82-3
Molecular Formula: C13H14N4O4
Molecular Weight: 290.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NITD008 is an adenosine analog that exhibits potent antiviral activity against a broad spectrum of RNA viruses, primarily within the Flaviviridae family. [] It is classified as a nucleoside analog inhibitor (NA) and has emerged as a valuable tool in virology research for studying viral replication mechanisms and evaluating its potential as a therapeutic agent. [, , ]

Molecular Structure Analysis

The molecular structure of NITD008 consists of a pyrrolo[2,3-d]pyrimidine base linked to a tetrahydrofuran ring, similar to the structure of adenosine. [, , ] The key structural features contributing to its antiviral activity remain to be fully elucidated.

Mechanism of Action

NITD008 acts as a chain terminator during viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp) enzyme, essential for viral replication. [, , ] The triphosphate form of NITD008 directly inhibits RdRp activity by competing with natural nucleotides for incorporation into the growing RNA strand. [, , ] This interference disrupts viral RNA replication and inhibits viral propagation.

Applications
  • Dengue virus (DENV): Exhibits potent inhibitory activity against all four DENV serotypes in vitro and in vivo, reducing viremia and preventing mortality in mouse models. [, , ]
  • Zika virus (ZIKV): Effectively inhibits both historical and contemporary ZIKV strains in vitro and in vivo, reducing viremia and preventing mortality in mouse models. [, , , ]
  • West Nile virus (WNV): Shows potent inhibitory activity against WNV in vitro and in vivo. [, , ]
  • Enterovirus 71 (EV71): Demonstrates potent antiviral activity against EV71 in vitro and in vivo, reducing viral loads and preventing clinical symptoms and death in mouse models. [, ]
  • Hepatitis C virus (HCV): Exhibits inhibitory activity against HCV, but its potency is less than against other flaviviruses. [, ]
  • Hepatitis E virus (HEV): Shows potent inhibitory activity against HEV in vitro, reducing replicon RNA levels in cell culture. []
  • Feline calicivirus (FCV): Demonstrates potent inhibitory activity against FCV, including virulent systemic disease strains, in vitro. [, ]
  • Murine norovirus (MNV): Exhibits inhibitory activity against MNV in vitro. []
  • Norwalk virus replicon: Shows potent inhibitory activity against the Norwalk virus replicon in vitro, effectively clearing the replicon from cells. []
  • Tick-borne flaviviruses: Demonstrates antiviral activity against tick-borne flaviviruses in vitro. []
  • Ophidian Serpentoviruses: Exhibits potent antiviral activity against three different isolates of serpentoviruses in vitro. []
  • EV71: Resistance mutations to NITD008 were mapped to the viral 3A and 3D polymerase regions, highlighting the potential need for combination therapy. []
  • HCV: Resistance analysis and characterization of NITD008 as an adenosine analog inhibitor against HCV. []
  • ZIKV: Used to validate the infectivity of a recombinant ZIKV generated through an in vitro ligation approach. []
  • Coxsackievirus A16: Utilized in the development and characterization of a clinical strain of Coxsackievirus A16 and an eGFP infectious clone. []
  • Omsk Hemorrhagic Fever Virus: Employed in the trans complementation of replication-defective Omsk Hemorrhagic Fever Virus for antiviral study. []
  • Flavivirus inhibitors: Serves as a reference inhibitor for future flavivirus antiviral drug screening and discovery. []
  • Broad-spectrum anti-flavivirus drugs: Contributes to the understanding of pharmacophoric architectures for the discovery of potential broad-spectrum anti-flavivirus drugs. []
  • ZIKV inhibitors: Used as a control in the identification of potential ZIKV inhibitors targeting the viral envelope glycoprotein. []

2′-C-methylcytidine

Relevance: 2′-C-methylcytidine is a well-studied nucleoside analog with a similar mechanism of action to NITD008, both acting as viral RNA polymerase inhibitors. [, ] Both compounds have shown promising in vitro activity against a range of RNA viruses, suggesting that they target a conserved viral mechanism. The study comparing their activity against feline calicivirus found that both compounds had comparable potency in vitro. [] This highlights the potential of nucleoside analogs as antiviral agents and provides a structural basis for further development of novel antivirals.

Ribavirin

Relevance: Ribavirin is a clinically approved antiviral drug that, like NITD008, targets viral RNA replication. [, , , , ] While both compounds have shown antiviral activity against various viruses, NITD008 appears to have a more favorable safety profile based on preclinical studies. [] The combination of NITD008 and ribavirin has been investigated for potential synergistic effects against certain viruses. []

Sofosbuvir

Relevance: Sofosbuvir, while primarily known for its activity against HCV, has also demonstrated some efficacy against the hepatitis E virus (HEV). [] Like NITD008, it targets viral RNA replication, albeit through a different viral polymerase. This overlap in targeting a crucial stage of the viral life cycle suggests potential for combined therapeutic approaches.

R1479

Relevance: While both R1479 and NITD008 act as viral RNA polymerase inhibitors, a study demonstrated that R1479's efficacy was significantly reduced in dengue virus-infected cells due to impaired intracellular conversion to its active triphosphate form. [] This highlights the importance of considering factors like cellular activation and metabolism when developing antiviral drugs and suggests that NITD008 might have an advantage in this regard.

GPC-N114

Relevance: GPC-N114 and NITD008 have both shown significant antiviral activity against HEV, suggesting that they target a common pathway in the viral life cycle. [] Interestingly, a study demonstrated a synergistic antiviral effect when these two compounds were used in combination, indicating a potential for combination therapy. []

T-705 (Favipiravir)

Relevance: Like NITD008, T-705 targets the viral RNA polymerase, essential for viral replication. [] This shared mechanism, but distinct chemical structures, makes T-705 a useful comparison point for studying structure-activity relationships and exploring the potential for broader-spectrum antiviral activity.

Properties

CAS Number

1044589-82-3

Product Name

NITD008

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1

InChI Key

NKRAIOQPSBRMOV-NRMKKVEVSA-N

SMILES

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O

Solubility

Soluble in DMSO

Synonyms

NITD008; NITD 008; NITD-008;

Canonical SMILES

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.